molecular formula C27H34N4O3S2 B12197501 N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12197501
M. Wt: 526.7 g/mol
InChI Key: TYROTNPRQKVSMY-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine moiety, and an azepane sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the azepane sulfonyl group and the morpholine moiety. Common reagents used in these reactions include thionyl chloride, morpholine, and azepane sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H34N4O3S2

Molecular Weight

526.7 g/mol

IUPAC Name

4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C27H34N4O3S2/c32-36(33,30-13-6-1-2-7-14-30)25-12-8-9-23(21-25)26-22-35-27(28-24-10-4-3-5-11-24)31(26)16-15-29-17-19-34-20-18-29/h3-5,8-12,21-22H,1-2,6-7,13-20H2

InChI Key

TYROTNPRQKVSMY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5

Origin of Product

United States

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